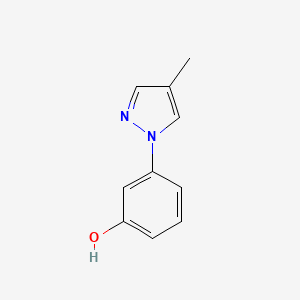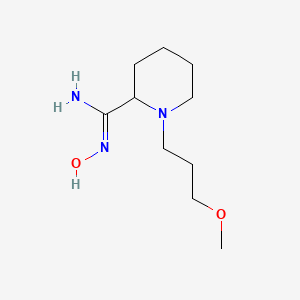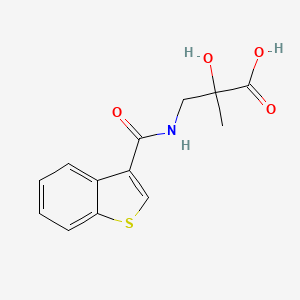![molecular formula C12H19N3O3 B7578990 3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid, commonly known as EEMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEMP is a pyrazole derivative that possesses anti-inflammatory, antitumor, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
EEMP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory properties and can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. EEMP has also been found to possess antitumor properties and can inhibit the growth of tumor cells in vitro and in vivo. Additionally, EEMP has been shown to possess antioxidant properties and can scavenge free radicals.
Wirkmechanismus
The mechanism of action of EEMP is not fully understood. However, studies have shown that EEMP can inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of inflammatory cytokines. EEMP can also induce cell cycle arrest and apoptosis in tumor cells by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
EEMP has been found to possess various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. EEMP can also induce cell cycle arrest and apoptosis in tumor cells, which can inhibit their growth and proliferation. Additionally, EEMP can scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
EEMP has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, EEMP has some limitations as well. It is not water-soluble, which makes it difficult to administer in vivo. Additionally, EEMP has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the research on EEMP. One potential area of research is the development of novel drug delivery systems for EEMP, which can improve its bioavailability and efficacy. Another potential area of research is the investigation of the safety and efficacy of EEMP in humans. Additionally, further studies are needed to elucidate the mechanism of action of EEMP and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, EEMP is a pyrazole derivative that possesses anti-inflammatory, antitumor, and antioxidant properties. The synthesis of EEMP involves a multi-step process, and it has several advantages and limitations for lab experiments. EEMP has potential applications in various fields of scientific research, and further studies are needed to elucidate its mechanism of action and potential applications in humans.
Synthesemethoden
The synthesis of EEMP involves a multi-step process that includes the condensation of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with ethyl 2-bromoacetate and 5-ethyl-2-methylpyrazole-3-carbonyl chloride. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The yield of the synthesis process is around 60-70%.
Eigenschaften
IUPAC Name |
3-[ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-9-8-10(14(3)13-9)12(18)15(5-2)7-6-11(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGDFLHQDMXYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N(CC)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)



![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)